molecular formula C10H11F2NO3 B8028494 1,3-Difluoro-2-(2-methylpropoxy)-5-nitrobenzene

1,3-Difluoro-2-(2-methylpropoxy)-5-nitrobenzene

Cat. No.: B8028494
M. Wt: 231.20 g/mol
InChI Key: LNZYNCIATMYVDO-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(2-methylpropoxy)-5-nitrobenzene is an organic compound with the molecular formula C10H11F2NO3 It is a derivative of benzene, characterized by the presence of two fluorine atoms, a nitro group, and a 2-methylpropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-(2-methylpropoxy)-5-nitrobenzene typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Fluorination: The introduction of fluorine atoms is carried out using fluorinating agents such as hydrogen fluoride or elemental fluorine. This step requires careful control of reaction conditions to ensure selective fluorination.

    Alkylation: The introduction of the 2-methylpropoxy group is achieved through an alkylation reaction. This involves reacting the fluorinated nitrobenzene with an appropriate alkylating agent, such as 2-methylpropyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(2-methylpropoxy)-5-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chain, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of 1,3-Difluoro-2-(2-methylpropoxy)-5-aminobenzene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products such as carboxylic acids or aldehydes.

Scientific Research Applications

1,3-Difluoro-2-(2-methylpropoxy)-5-nitrobenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development. Its structural features make it a candidate for designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-(2-methylpropoxy)-5-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atoms and alkyl side chain may also influence its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

1,3-Difluoro-2-(2-methylpropoxy)-5-nitrobenzene can be compared with other similar compounds, such as:

    1,3-Difluoro-2-(2-methylpropoxy)-5-methylsulfanylbenzene: This compound has a methylsulfanyl group instead of a nitro group. The presence of the sulfur atom can significantly alter its chemical reactivity and biological activity.

    1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene: This isomer has the nitro group in a different position on the benzene ring. The positional isomerism can affect its physical and chemical properties, including solubility, melting point, and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the benzene ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-difluoro-2-(2-methylpropoxy)-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c1-6(2)5-16-10-8(11)3-7(13(14)15)4-9(10)12/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZYNCIATMYVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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